![molecular formula C20H12ClF2N3O2S2 B2720924 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide CAS No. 1794940-03-6](/img/structure/B2720924.png)
2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a chlorophenyl group, a difluorophenyl group, and an acetamide group. These groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thieno[3,2-d]pyrimidin-2-yl group, for example, is a heterocyclic compound that contains both sulfur and nitrogen atoms . The chlorophenyl and difluorophenyl groups are aromatic rings with halogen substitutions, which can significantly affect the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the acetamide group could potentially undergo hydrolysis to form an acid and an amine . The halogen substitutions on the phenyl rings could also participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the heterocyclic group could contribute to its stability and solubility . The halogen substitutions could also affect its reactivity and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Several compounds with a core structure similar to 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-difluorophenyl)acetamide have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Studies show that compounds with certain structural modifications exhibit moderate to good activity, highlighting the potential of such derivatives in developing new antibacterial agents. QSAR studies further support the positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk character enhances activity (Desai et al., 2008).
Central Nervous System Depressant Activity
Derivatives of 2-chloromethyl 3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones have been synthesized and tested for their potential central nervous system depressant activity. The results indicate marked sedative action for certain compounds, suggesting the utility of these structures in developing novel CNS depressants (Manjunath et al., 1997).
Antimicrobial Evaluation of Pyrido[1,2-a]thieno[3,2-e]pyrimidine Derivatives
A series of multisubstituted 2-aminothiophenes was synthesized and evaluated as antimicrobial agents. These compounds, through a series of chemical reactions, afford novel pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives with significant antimicrobial properties, showcasing their potential in addressing microbial resistance (Behbehani et al., 2012).
GPR119 Agonists for Type 2 Diabetes Mellitus Treatment
Research into fused-pyrimidine derivatives has led to the discovery of potent GPR119 agonists, showing promise as therapeutic agents for the treatment of type 2 diabetes mellitus. Optimization of these compounds has yielded analogs with potent agonistic activity and improved glucose tolerance, highlighting a potential new class of treatment options for diabetes (Negoro et al., 2012).
Antitumor Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives
A series of new 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. This study reveals that certain derivatives exhibit mild to moderate antitumor activity, with one compound identified as the most active, demonstrating the potential for further development as antitumor agents (El-Morsy et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF2N3O2S2/c21-11-1-3-15(4-2-11)26-19(28)18-16(5-6-29-18)25-20(26)30-10-17(27)24-14-8-12(22)7-13(23)9-14/h1-9H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSWXEBYLVVIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

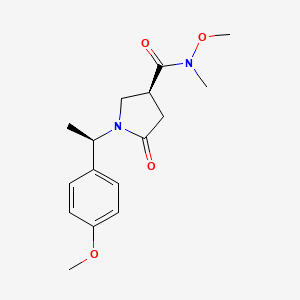

![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
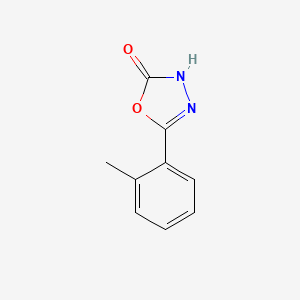
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
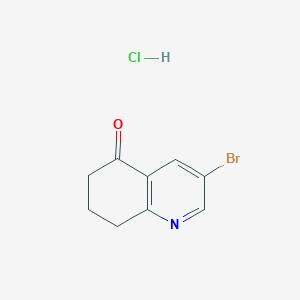
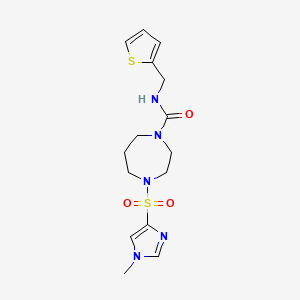
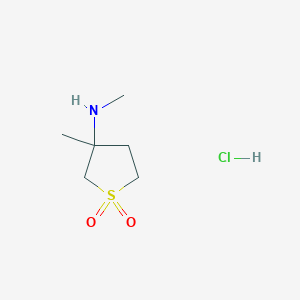
![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2720862.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid](/img/structure/B2720863.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)